5-(Chloromethyl)-2-(trifluoromethyl)thiazole hydrochloride
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Overview
Description
5-(Chloromethyl)-2-(trifluoromethyl)thiazole hydrochloride is a chemical compound that features a thiazole ring substituted with chloromethyl and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-2-(trifluoromethyl)thiazole hydrochloride typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of a thiazole derivative with chloromethyl and trifluoromethyl reagents under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-2-(trifluoromethyl)thiazole hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Addition Reactions: The trifluoromethyl group can participate in addition reactions with various reagents
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce sulfoxides or sulfones .
Scientific Research Applications
5-(Chloromethyl)-2-(trifluoromethyl)thiazole hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-2-(trifluoromethyl)thiazole hydrochloride involves its interaction with specific molecular targets. The chloromethyl and trifluoromethyl groups can form covalent bonds with nucleophilic sites on target molecules, leading to the modulation of their activity. This interaction can affect various biochemical pathways and processes, making the compound a valuable tool in research and development .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-4-(trifluoromethyl)thiazole: Similar in structure but lacks the chloromethyl group.
Trifluoromethyl ketones: These compounds share the trifluoromethyl group but have different core structures.
Polysubstituted thiazoles: These compounds have various substituents on the thiazole ring, providing different chemical properties and reactivity.
Uniqueness
5-(Chloromethyl)-2-(trifluoromethyl)thiazole hydrochloride is unique due to the presence of both chloromethyl and trifluoromethyl groups on the thiazole ring. This combination of substituents imparts distinct chemical properties, such as enhanced reactivity and stability, making it a valuable compound in various applications .
Properties
Molecular Formula |
C5H4Cl2F3NS |
---|---|
Molecular Weight |
238.06 g/mol |
IUPAC Name |
5-(chloromethyl)-2-(trifluoromethyl)-1,3-thiazole;hydrochloride |
InChI |
InChI=1S/C5H3ClF3NS.ClH/c6-1-3-2-10-4(11-3)5(7,8)9;/h2H,1H2;1H |
InChI Key |
MWJXFANEDTYHHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=N1)C(F)(F)F)CCl.Cl |
Origin of Product |
United States |
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